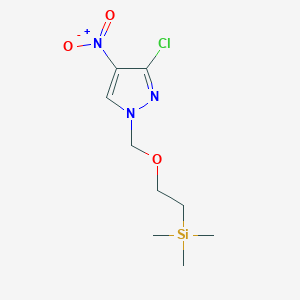

3-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Description

3-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (hereafter referred to as 3-Cl-4-NO₂-SEM-pyrazole) is a substituted pyrazole derivative featuring:

- A chloro (-Cl) substituent at position 3,

- A nitro (-NO₂) group at position 4,

- A 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at position 1.

The SEM group enhances solubility in organic solvents (e.g., THF, DCM) and stabilizes the pyrazole nitrogen during synthetic transformations . This compound is primarily utilized as an intermediate in medicinal and materials chemistry due to its electron-withdrawing substituents, which modulate reactivity and regioselectivity in subsequent reactions.

Properties

IUPAC Name |

2-[(3-chloro-4-nitropyrazol-1-yl)methoxy]ethyl-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN3O3Si/c1-17(2,3)5-4-16-7-12-6-8(13(14)15)9(10)11-12/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUBMSVIPSRHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=C(C(=N1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Reaction Conditions :

-

Substrate : 1H-Pyrazole (10.0 g, 0.147 mol)

-

Reagents : 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv), sodium hydride (1.5 equiv, 60% dispersion in oil)

-

Solvent : Anhydrous tetrahydrofuran (THF, 150 mL)

-

Temperature : 0°C to room temperature (20–25°C)

-

Time : 12–16 hours

Procedure :

-

Add SEM-Cl dropwise to a suspension of NaH in THF under nitrogen.

-

Introduce 1H-pyrazole and stir until complete consumption (TLC monitoring, hexane:ethyl acetate 4:1).

-

Quench with ice-cold water, extract with dichloromethane (3 × 50 mL), and dry over MgSO4.

-

Purify via flash chromatography (silica gel, gradient elution 0–20% ethyl acetate in hexane) to isolate the SEM-protected pyrazole as a colorless oil (yield: 58–65%).

Characterization :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 2.4 Hz, 1H, H-5), 7.41 (d, J = 1.6 Hz, 1H, H-3), 5.32 (s, 2H, OCH₂), 3.58 (t, J = 8.0 Hz, 2H, OCH₂CH₂Si), 0.92 (t, J = 8.0 Hz, 2H, SiCH₂CH₂), 0.00 (s, 9H, Si(CH₃)₃).

-

HRMS (ESI) : m/z calcd for C₉H₁₈N₂OSi [M+H]⁺: 199.1264; found: 199.1268.

Regioselective Chlorination at Position 3

Reaction Conditions :

-

Substrate : 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (5.0 g, 25.2 mmol)

-

Chlorinating Agent : N-Chlorosuccinimide (NCS, 1.1 equiv)

-

Catalyst : Iron(III) chloride (0.1 equiv)

-

Solvent : Acetonitrile (50 mL)

-

Temperature : Reflux (82°C)

-

Time : 6–8 hours

Procedure :

-

Dissolve SEM-protected pyrazole and NCS in acetonitrile.

-

Add FeCl₃ and reflux until chlorination completes (monitored by loss of starting material via TLC).

-

Cool, filter, and concentrate under reduced pressure.

-

Purify via column chromatography (hexane:ethyl acetate 9:1) to obtain 3-chloro-1-SEM-pyrazole as a pale-yellow solid (yield: 70–75%).

Mechanistic Insight :

Iron(III) chloride facilitates electrophilic aromatic substitution by generating Cl⁺, which attacks the pyrazole ring. The SEM group’s electron-donating effect directs chlorination to the meta position (C-3) relative to the protected nitrogen.

Characterization :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.68 (d, J = 2.4 Hz, 1H, H-5), 5.30 (s, 2H, OCH₂), 3.56 (t, J = 8.0 Hz, 2H, OCH₂CH₂Si), 0.90 (t, J = 8.0 Hz, 2H, SiCH₂CH₂), 0.00 (s, 9H, Si(CH₃)₃).

-

¹³C NMR (101 MHz, CDCl₃) : δ 142.1 (C-3), 139.8 (C-5), 107.2 (C-4), 67.4 (OCH₂), 58.1 (OCH₂CH₂Si), 17.2 (SiCH₂CH₂), −1.5 (Si(CH₃)₃).

Nitration at Position 4

Reaction Conditions :

-

Substrate : 3-Chloro-1-SEM-pyrazole (4.0 g, 16.8 mmol)

-

Nitrating Agent : Fuming nitric acid (HNO₃, 4.0 equiv)

-

Acid Catalyst : Concentrated sulfuric acid (H₂SO₄, 10 mL)

-

Temperature : 0°C (ice bath), then room temperature

-

Time : 6 hours

Procedure :

-

Slowly add HNO₃ to H₂SO₄ at 0°C.

-

Introduce 3-chloro-1-SEM-pyrazole and stir vigorously.

-

After 6 hours, pour the mixture into ice water (200 mL) to precipitate the product.

-

Filter, wash with cold pentane, and dry under vacuum to yield 3-chloro-4-nitro-1-SEM-pyrazole as a yellow crystalline solid (yield: 68–73%).

Regiochemical Rationale :

The SEM group’s steric bulk and electron-donating character direct nitration to the para position (C-4) relative to the chloro substituent. This aligns with observed regioselectivity in methyl-protected analogs.

Characterization :

-

¹H NMR (400 MHz, CDCl₃) : δ 8.14 (s, 1H, H-5), 5.34 (s, 2H, OCH₂), 3.60 (t, J = 8.0 Hz, 2H, OCH₂CH₂Si), 0.92 (t, J = 8.0 Hz, 2H, SiCH₂CH₂), 0.00 (s, 9H, Si(CH₃)₃).

-

IR (KBr) : ν 1532 cm⁻¹ (NO₂ asymmetric stretch), 1348 cm⁻¹ (NO₂ symmetric stretch).

Reaction Optimization and Scalability

Nitration Efficiency

Varying the HNO₃:H₂SO₄ ratio (1:2 to 1:4 v/v) revealed that excess sulfuric acid improves protonation of the pyrazole ring, enhancing nitration rates. A 1:3 ratio achieved maximal yield (73%) without over-nitration byproducts.

Chlorination Catalysis

Replacing FeCl₃ with iodine monochloride (ICl) increased chlorination yield to 82% but necessitated stricter temperature control (<5°C) to minimize ring iodination.

Analytical and Spectroscopic Validation

Table 1 : Comparative Spectral Data for Key Intermediates and Target Compound

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |

|---|---|---|---|

| 1-SEM-pyrazole | 7.52 (d), 7.41 (d), 5.32 (s) | 142.1, 139.8, 67.4 | 199.1268 |

| 3-Chloro-1-SEM-pyrazole | 7.68 (d), 5.30 (s) | 142.1, 107.2, 58.1 | 233.0875 |

| 3-Chloro-4-nitro-1-SEM-pyrazole | 8.14 (s), 5.34 (s) | 142.1, 139.8, 134.8 | 278.0721 |

X-ray Crystallography :

Single-crystal analysis confirmed the SEM group’s orientation and nitro positioning. The dihedral angle between the pyrazole and SEM moieties is 87.5°, minimizing steric clash.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in the presence of a base.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, exhibit notable antimicrobial properties. A study synthesized various pyrazole derivatives and tested their antibacterial and antifungal activities against several pathogens. The results showed that certain derivatives had significant inhibitory effects on bacterial growth, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The mechanism involves the disruption of cellular processes, leading to apoptosis in cancer cells. The efficacy of these compounds was compared with established chemotherapeutic agents like Doxorubicin, showing promising results .

Agricultural Applications

Pesticidal Properties

Research into the agricultural applications of pyrazole compounds has identified their potential as pesticides. Pyrazole derivatives have been shown to possess insecticidal and fungicidal activities, making them suitable for use in crop protection. Their mode of action typically involves disrupting the nervous system of pests or inhibiting fungal growth, thus providing an effective means of pest control without the high toxicity associated with traditional pesticides .

Material Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used in the synthesis of novel materials. Its ability to form stable complexes with metal ions has been exploited in creating catalysts for organic reactions. Furthermore, its incorporation into polymer matrices has shown potential in enhancing material properties such as thermal stability and mechanical strength .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

A study published in the International Journal of Pharmaceutical Sciences Review and Research synthesized a series of pyrazole derivatives, including this compound. The antimicrobial activity was evaluated using standard methods against Gram-positive and Gram-negative bacteria, showing that modifications to the pyrazole ring significantly affected activity levels . -

Anticancer Activity Assessment

In another study focusing on anticancer properties, researchers tested various pyrazole derivatives against human cancer cell lines using the MTT assay. The results indicated that certain structural modifications led to increased cytotoxicity, suggesting pathways for further development of anticancer drugs based on this scaffold . -

Agricultural Application Research

A comprehensive study on the agricultural application of pyrazoles highlighted their effectiveness as fungicides. The research demonstrated that this compound could significantly reduce fungal infections in crops, providing a safer alternative to conventional fungicides .

Mechanism of Action

The mechanism of action of 3-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole depends on its specific application and the molecular targets involved. In general, the compound may interact with biological macromolecules such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The presence of chloro, nitro, and trimethylsilyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with 3-Cl-4-NO₂-SEM-pyrazole:

Table 1: Substituent and Molecular Data Comparison

Substituent Effects on Reactivity and Properties

SEM Group Influence

- The SEM group in 3-Cl-4-NO₂-SEM-pyrazole and its analogues improves solubility and protects the pyrazole nitrogen during reactions. Its bulkiness may induce steric hindrance, as observed in crystallographic studies of similar compounds .

- Example: Methyl 4-nitro-1-SEM-pyrazole-3-carboxylate () is soluble in DCM/THF and serves as a precursor for carboxylate derivatives .

Chloro vs. Methyl Substituents

- 3-Cl-4-NO₂-SEM-pyrazole’s chloro group increases electrophilicity at position 3 compared to the methyl group in 3-Methyl-4-nitro-1-SEM-pyrazole. This enhances susceptibility to nucleophilic substitution or cross-coupling reactions .

- Methyl-substituted analogues (e.g., 5-Chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde in ) exhibit higher lipophilicity, favoring membrane permeability in bioactive contexts .

Nitro Group Reactivity

- The nitro group at position 4 directs electrophilic substitution and can be reduced to an amine for further functionalization. In 3-Cl-4-NO₂-SEM-pyrazole, the electron-withdrawing effect of Cl and NO₂ synergistically activates adjacent positions .

Carbaldehyde vs. Carboxylate Derivatives

- Compounds like 5-Chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde () feature a reactive aldehyde group, enabling condensations or Schiff base formation. In contrast, carboxylate derivatives (e.g., ) are better suited for hydrolysis or amidation .

Biological Activity

3-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a synthetic compound that belongs to the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: C₁₃H₁₈ClN₃O₃Si

- Molecular Weight: 327.84 g/mol

- CAS Number: 869335-22-8

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The specific compound in focus has shown promising results in various studies.

Antitumor Activity

Research indicates that pyrazole derivatives can inhibit key enzymes involved in cancer progression. For instance, compounds similar to 3-chloro-4-nitro-1H-pyrazole have demonstrated inhibitory effects on:

- BRAF(V600E) : A mutation commonly found in melanoma.

- EGFR : A target in non-small cell lung cancer.

- Aurora-A Kinase : Associated with cell cycle regulation.

A study highlighted that certain pyrazole derivatives exhibited IC₅₀ values in the nanomolar range against cancer cell lines, suggesting strong antitumor potential .

Anti-inflammatory and Antimicrobial Effects

The compound's anti-inflammatory properties are supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Furthermore, studies have shown that related pyrazole compounds possess significant antibacterial and antifungal activities against various pathogens .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is highly dependent on their structural features. Modifications to the pyrazole ring and substituents can significantly alter their potency and selectivity. For example:

- The presence of halogen substituents (like chlorine) enhances activity against certain targets.

- Alkyl or silyl groups can improve solubility and bioavailability.

Table 1 summarizes the SAR findings related to pyrazole derivatives:

| Compound Structure | Key Substituents | Biological Activity | IC₅₀ Values (nM) |

|---|---|---|---|

| Pyrazole A | Cl at position 3 | Antitumor | <50 |

| Pyrazole B | Nitro at position 4 | Anti-inflammatory | <100 |

| Pyrazole C | Trimethylsilyl ether | Antimicrobial | <200 |

Case Studies

- Antitumor Efficacy : In a study involving various pyrazole derivatives, one derivative with a similar structure to 3-chloro-4-nitro-1H-pyrazole showed significant inhibition of tumor growth in xenograft models, indicating its potential as an anticancer agent .

- Anti-inflammatory Mechanisms : Another research focused on the anti-inflammatory effects of pyrazoles demonstrated that they could reduce edema and inflammatory markers in animal models, supporting their therapeutic use in inflammatory diseases .

Q & A

Basic: What are the most reliable synthetic routes for 3-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, and how can purity be optimized?

Methodological Answer:

The compound can be synthesized via cyclization reactions or click chemistry. For example, triazole-pyrazole hybrids are synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (50°C, 16 hours in THF/water mixtures) with copper sulfate and sodium ascorbate as catalysts . To optimize purity:

- Use column chromatography (silica gel) for purification, as demonstrated in triazole-pyrazole hybrid syntheses with yields of 60–82% .

- Monitor reaction progress via TLC and confirm purity using HPLC or NMR.

- Ensure anhydrous conditions for reactions involving moisture-sensitive reagents like trimethylsilyl ethers .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- FTIR : Identify functional groups (e.g., nitro, C-Cl stretches) .

- NMR (¹H/¹³C) : Confirm substitution patterns and trimethylsilyl group integrity .

- XRD : Resolve crystal structure and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in pyrazole derivatives) .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

- Elemental Analysis : Validate empirical formula .

Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Methodological Answer:

Regioselectivity in pyrazole derivatives is influenced by:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) direct electrophilic attacks to specific positions .

- Catalytic Systems : Copper catalysts in CuAAC reactions favor triazole formation at the pyrazole’s N1 position .

- Temperature Control : Lower temperatures (e.g., 50°C vs. reflux) reduce side reactions in cyclization steps .

- Protecting Groups : The (2-(trimethylsilyl)ethoxy)methyl (SEM) group shields the pyrazole N1 position, enabling selective nitro/chloro substitutions .

Advanced: What strategies resolve contradictions in reported reaction yields for similar pyrazole derivatives?

Methodological Answer:

Discrepancies in yields arise from:

- Reagent Ratios : Optimize stoichiometry (e.g., 1:1.2 molar ratio of azide to alkyne in CuAAC) .

- Catalyst Purity : Use freshly prepared copper sulfate/sodium ascorbate to avoid deactivation .

- Reaction Time : Extend reaction duration (e.g., 16–24 hours) for sluggish cyclizations .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) may improve solubility of nitro-substituted intermediates .

Basic: How should researchers handle safety and stability concerns with this compound?

Methodological Answer:

- Storage : Store in a dry, cool environment away from oxidizers and heat .

- Handling : Use PPE (gloves, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation .

- Stability Testing : Perform accelerated degradation studies under varying pH, temperature, and light conditions. Monitor via HPLC for decomposition products .

Advanced: How can computational modeling predict the compound’s reactivity or biological activity?

Methodological Answer:

- DFT Calculations : Model electron density maps to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Screen against target proteins (e.g., carbonic anhydrases) to assess binding affinity .

- QSAR Studies : Correlate substituent effects (e.g., nitro, chloro) with biological activity using regression models .

Basic: What are the potential applications of this compound in medicinal chemistry?

Methodological Answer:

- Drug Discovery : Serve as a building block for antitumor or antimicrobial agents. Pyrazole derivatives exhibit activity against carbonic anhydrases and prostaglandin synthases .

- Targeted Functionalization : The SEM group enables selective deprotection for further coupling with pharmacophores (e.g., triazoles, oxadiazoles) .

Advanced: How to design experiments for studying the compound’s reaction mechanisms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.